molecular formula C10H18O3 B1309149 8-Oxo-decanoic acid CAS No. 3006-51-7

8-Oxo-decanoic acid

Cat. No.: B1309149
CAS No.: 3006-51-7
M. Wt: 186.25 g/mol
InChI Key: WYAILBXOLHAFQM-UHFFFAOYSA-N
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Description

8-Oxo-decanoic acid is an organic compound belonging to the class of medium-chain keto acids and derivatives. It has a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by its hydrophobic nature and relative neutrality .

Mechanism of Action

Target of Action

8-Oxo-decanoic acid, also known as capric acid, is a medium-chain fatty acid that targets several proteins. These include furin, octanoyltransferase, 3-oxoacyl-[acyl-carrier-protein] synthase 1, peptostreptococcal albumin-binding protein, and putative uncharacterized protein tcp14 . These proteins play various roles in cellular metabolism and signaling.

Mode of Action

For instance, it may influence the activity of enzymes like octanoyltransferase and 3-oxoacyl-[acyl-carrier-protein] synthase 1, which are involved in fatty acid metabolism .

Biochemical Pathways

This compound is involved in several biochemical pathways. It influences the citric acid cycle, Warburg effect, glutamine/glutamate metabolism, and ketone body metabolism . For example, it stimulates fatty acid synthesis, particularly in the presence of decanoic acid .

Pharmacokinetics

As a medium-chain fatty acid, it is known to be very hydrophobic and practically insoluble in water . This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The action of this compound leads to various molecular and cellular effects. For instance, it can stimulate fatty acid synthesis, which can influence the energy metabolism of cells . It may also affect the function of target proteins, leading to changes in cellular signaling and metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its hydrophobic nature means that it may be affected by the lipid composition of the cellular environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Oxo-decanoic acid can be synthesized through various chemical processes. One common method involves the oxidation of decanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another approach is the microbial conversion of fatty acids using engineered yeast strains, which can produce medium-chain α, ω-dicarboxylic acids from renewable feedstocks .

Industrial Production Methods: Industrial production of this compound typically involves the chemical oxidation of decanoic acid derived from natural sources like coconut oil or palm kernel oil. The process requires high temperatures and pressures, as well as strong acids or toxic oxidants .

Chemical Reactions Analysis

Types of Reactions: 8-Oxo-decanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Comparison with Similar Compounds

Uniqueness: 8-Oxo-decanoic acid is unique due to its keto functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

8-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-9(11)7-5-3-4-6-8-10(12)13/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAILBXOLHAFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952472
Record name 8-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3006-51-7
Record name 8-Oxodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3006-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 8-oxo-decanoic acid in the activity of HC-toxin?

A1: this compound is a key structural component of HC-toxin, a cyclic tetrapeptide phytotoxin produced by the fungus Cochliobolus carbonum race 1. This toxin is crucial for the fungus's virulence in maize. [] Specifically, the 8-oxo group in this compound is involved in the formation of the cyclic structure of HC-toxin, which is essential for its biological activity. []

Q2: How do plants detoxify HC-toxin, and what is the role of this compound in this process?

A2: Maize plants resistant to Cochliobolus carbonum race 1 possess the Hm gene, which confers resistance to HC-toxin. [] These resistant plants detoxify HC-toxin by enzymatically reducing the 8-keto group of the this compound moiety to an 8-hydroxy group. [] This modification disrupts the structure and activity of HC-toxin, rendering it non-toxic. []

Q3: Are there any known structural analogs of this compound with altered biological activity in the context of HC-toxin?

A3: While the provided research doesn't directly explore structural analogs of this compound, it highlights that modifying the 8-keto group to an 8-hydroxy group through enzymatic reduction significantly reduces HC-toxin's toxicity. [] This suggests that the 8-keto group is crucial for the toxin's activity and that structural modifications at this position can significantly impact its function. Further research is needed to explore other potential structural analogs and their effects on HC-toxin activity.

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